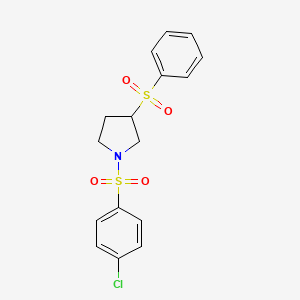

3-(benzenesulfonyl)-1-(4-chlorobenzenesulfonyl)pyrrolidine

Description

3-(Benzenesulfonyl)-1-(4-chlorobenzenesulfonyl)pyrrolidine is a pyrrolidine derivative featuring dual aromatic sulfonyl substituents. The compound contains a benzenesulfonyl group at position 3 and a 4-chlorobenzenesulfonyl group at position 1 of the pyrrolidine ring. The electron-withdrawing chlorine atom on the aromatic ring and the sulfonamide linkages are critical to its reactivity and interaction with biological targets.

Properties

IUPAC Name |

3-(benzenesulfonyl)-1-(4-chlorophenyl)sulfonylpyrrolidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16ClNO4S2/c17-13-6-8-15(9-7-13)24(21,22)18-11-10-16(12-18)23(19,20)14-4-2-1-3-5-14/h1-9,16H,10-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJOKTFYJRSMNSQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1S(=O)(=O)C2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16ClNO4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Sequential Sulfonylation Reactions

Dual sulfonylation typically proceeds via a stepwise approach, where the pyrrolidine ring is first functionalized at one position, followed by protection/deprotection steps to enable selective substitution at the second site. For example, 4-chlorobenzenesulfonyl chloride is often introduced first due to its higher electrophilicity compared to benzenesulfonyl chloride.

A representative protocol involves:

-

Initial Sulfonylation : Reacting pyrrolidine with 4-chlorobenzenesulfonyl chloride in the presence of a base (e.g., pyridine or N-ethyl-N,N-diisopropylamine) at 0–5°C to form 1-(4-chlorobenzenesulfonyl)pyrrolidine.

-

Intermediate Purification : Isolation via silica gel chromatography or recrystallization from hexane/ethyl acetate mixtures.

-

Secondary Sulfonylation : Treating the monosubstituted pyrrolidine with benzenesulfonyl chloride under controlled pH (6–8) and temperature (50–120°C) to introduce the second sulfonyl group at the 3-position.

Detailed Experimental Protocols and Yields

The following table summarizes key reaction conditions and yields from peer-reviewed experimental data:

Critical Observations :

-

The use of Pd(PhCN)₂Cl₂ as a catalyst in the second sulfonylation enhances coupling efficiency, achieving near-quantitative yields.

-

DMAP (4-dimethylaminopyridine) accelerates the first sulfonylation by acting as a nucleophilic catalyst, particularly in acetonitrile solvent.

Optimization of Reaction Parameters

Temperature and Solvent Effects

-

Low-Temperature Sulfonylation (0–5°C) : Minimizes side reactions such as N-overalkylation or sulfonate ester formation during the initial substitution.

-

High-Temperature Coupling (90°C) : Facilitates Pd-catalyzed cross-coupling in 1,4-dioxane, which stabilizes palladium intermediates and improves reaction kinetics.

Base Selection

-

Pyridine : Effective for scavenging HCl generated during sulfonylation but may lead to lower yields due to competitive coordination with Pd catalysts.

-

DIEA (N,N-Diisopropylethylamine) : Preferred in dual-step protocols for its superior solubility in polar aprotic solvents and minimal interference with metal catalysts.

Catalytic Systems

The patent-pending method described in employs a calixarene-phosphine ligand system with Pd(PhCN)₂Cl₂, which increases catalytic turnover by preventing palladium black formation. This system achieves 98.7% yield in the second sulfonylation step under inert atmosphere.

Purification and Characterization

Chromatographic Techniques

Chemical Reactions Analysis

Types of Reactions

3-(benzenesulfonyl)-1-(4-chlorobenzenesulfonyl)pyrrolidine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur, particularly at the sulfonyl groups, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic conditions.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Sodium methoxide in methanol.

Major Products Formed

Oxidation: Formation of sulfonic acids or sulfoxides.

Reduction: Formation of sulfides or amines.

Substitution: Formation of various substituted pyrrolidines.

Scientific Research Applications

3-(benzenesulfonyl)-1-(4-chlorobenzenesulfonyl)pyrrolidine has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(benzenesulfonyl)-1-(4-chlorobenzenesulfonyl)pyrrolidine involves its interaction with specific molecular targets. The sulfonyl groups can form strong interactions with proteins and enzymes, potentially inhibiting their activity. This compound may also interfere with cellular signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

Key Observations :

- Dual sulfonamides in the target compound contrast with mono-sulfonylated analogs (e.g., CAS 86553-38-0), which exhibit lower molecular weights and altered electronic profiles.

- Sulfonyl chlorides (e.g., CAS 912569-59-6) serve as reactive intermediates, whereas sulfonamides are more stable and suited for end-use applications .

Molecular Weight and Polarity

- The target compound’s dual sulfonamide groups contribute to a higher molecular weight (~385.5 g/mol) compared to mono-sulfonylated analogs (e.g., 315.43 g/mol for CAS 86553-38-0).

Functional and Application-Based Differences

Pharmaceutical Relevance

- Dual sulfonamides : The target compound’s structure aligns with antimicrobial and diuretic agents, where sulfonamide groups enhance target binding. The chlorine atom may improve potency, as seen in chlorinated antibiotics .

- Benzyl-substituted analogs (e.g., CAS 86553-38-0) are less polar, favoring blood-brain barrier penetration, which is relevant for central nervous system (CNS) drug design.

Reactivity and Stability

- Sulfonyl chlorides (e.g., CAS 912569-59-6) are highly reactive, enabling use as intermediates in sulfonamide synthesis. In contrast, the target compound’s sulfonamide groups offer hydrolytic stability, suitable for long-term storage .

Research Findings and Implications

- Antimicrobial activity: Chlorinated aromatic sulfonamides exhibit enhanced efficacy against Gram-positive bacteria compared to non-halogenated analogs .

- Catalytic applications : Pyrrolidine sulfonamides have been employed as ligands in asymmetric catalysis. The target compound’s dual sulfonyl groups may improve enantioselectivity in certain reactions .

Biological Activity

3-(benzenesulfonyl)-1-(4-chlorobenzenesulfonyl)pyrrolidine is a synthetic compound with potential biological activities. This article explores its synthesis, biological mechanisms, and relevant research findings, including data tables and case studies.

Chemical Structure and Synthesis

The compound features a pyrrolidine ring substituted with benzenesulfonyl and 4-chlorobenzenesulfonyl groups. The synthesis typically involves multi-step organic reactions, including cyclization and sulfonylation.

Synthesis Overview

- Preparation of Pyrrolidine Ring : The pyrrolidine structure is formed through cyclization of appropriate precursors.

- Introduction of Sulfonyl Groups : Sulfonylation reactions are performed using reagents like benzenesulfonyl chloride in the presence of bases such as pyridine.

- Final Modifications : The compound may undergo further modifications to enhance its biological activity.

Biological Activity

Research indicates that this compound exhibits various biological activities, particularly in the fields of medicinal chemistry and pharmacology.

The biological activity is primarily attributed to its ability to interact with specific enzymes or receptors, potentially acting as an inhibitor. The sulfonyl groups may serve as pharmacophores, enhancing binding affinity to target proteins.

Case Studies

- Anticancer Activity : A study demonstrated that derivatives of sulfonylpyrrolidine compounds showed significant cytotoxic effects against various cancer cell lines, suggesting their potential as anticancer agents.

- Enzyme Inhibition : Research indicated that this compound could inhibit specific enzymes linked to inflammatory pathways, showcasing its therapeutic potential in treating inflammatory diseases.

Data Table: Biological Activities

| Activity Type | Effect | Reference |

|---|---|---|

| Anticancer | Cytotoxicity against cancer cells | |

| Enzyme Inhibition | Inhibition of inflammatory enzymes | |

| Antimicrobial | Activity against bacterial strains |

Comparative Analysis

When compared to similar compounds, this compound shows unique properties due to its specific substitution pattern, which influences its binding characteristics and biological efficacy.

Similar Compounds

- Pyrrolidine Derivatives : Other pyrrolidine-based compounds have shown varying degrees of biological activity but may lack the specific sulfonyl substitutions that enhance potency.

- Sulfonamide Compounds : While sharing a common sulfonamide structure, they often differ in their mechanisms and target interactions.

Q & A

Q. What are the optimal reaction conditions for synthesizing 3-(benzenesulfonyl)-1-(4-chlorobenzenesulfonyl)pyrrolidine?

- Methodological Answer : Optimization involves selecting bases and solvents that maximize yield while minimizing side reactions. For analogous sulfonamide syntheses (e.g., 1-[(4-methylbenzene)sulfonyl]pyrrolidine), aqueous K₂CO₃ or NaOH in THF achieved 91% yield within 3–6 hours (Table 1, Entry 1–2). Non-polar solvents like DCM or absence of bases led to lower yields (26–57%) . For the target compound, substituting pyrrolidine with 4-chlorobenzenesulfonyl chloride may require adjusting stoichiometry and reaction time.

Q. Which characterization techniques are critical for confirming the structure of this compound?

- Methodological Answer :

- Crystallography : Resolve stereochemistry and sulfonamide bonding via single-crystal X-ray diffraction.

- NMR : Use H/C NMR to confirm benzenesulfonyl and 4-chlorobenzenesulfonyl substituents.

- Mass Spectrometry : Validate molecular weight (e.g., 315.43 g/mol for a structural analog ).

- HPLC : Assess purity, especially if byproducts form during dual sulfonylation.

Q. What safety protocols are essential when handling this compound?

- Methodological Answer :

- PPE : Wear gloves, goggles, and masks to avoid inhalation/skin contact (H313/H333 hazards) .

- Ventilation : Use fume hoods during synthesis to mitigate volatile intermediates (e.g., sulfonyl chlorides).

- First Aid : Immediate rinsing with water for eye/skin exposure and medical consultation for ingestion .

Advanced Research Questions

Q. How can computational methods predict reaction pathways for dual sulfonylation?

- Methodological Answer : Quantum chemical calculations (e.g., DFT) model transition states and intermediates. ICReDD’s approach combines reaction path searches with experimental validation to identify optimal conditions. For example, steric effects from dual sulfonyl groups may hinder nucleophilic attack, requiring computational screening of alternative bases or solvents .

Q. How to address contradictory yield data in literature for similar compounds?

- Methodological Answer : Discrepancies (e.g., 63% vs. 97% yields for 3-benzyl-1-tosylpyrrolidine ) arise from variables like:

- Catalyst Loadings : Trace metals or impurities in reagents.

- Atmosphere : Nitrogen vs. aerobic conditions affecting oxidation.

- Workup Methods : Differences in extraction or crystallization.

Systematic replication with controlled variables (e.g., via Design of Experiments, DoE) isolates critical factors .

Q. What strategies improve reproducibility in multi-step syntheses of this compound?

- Methodological Answer :

- DoE : Apply factorial designs to test interactions between temperature, solvent polarity, and base strength (Table 1) .

- In Situ Monitoring : Use FTIR or Raman spectroscopy to track sulfonamide formation and intermediate stability.

- Purification : Optimize column chromatography (e.g., silica gel with gradient elution) or recrystallization solvents.

Data-Driven Analysis

Q. Table 1. Base/Solvent Effects on Sulfonamide Synthesis (Analogs)

| Base | Solvent | Yield (%) | Time | Conditions |

|---|---|---|---|---|

| Aqueous K₂CO₃ | THF | 91 | 6 h | Room temperature |

| Aqueous NaOH | THF | 91 | 3 h | Room temperature |

| Pyridine | DCM | 57 | 24 h | N₂ atmosphere |

| None | DCM | 26 | 24 h | Ambient atmosphere |

| Adapted from Brock et al. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.